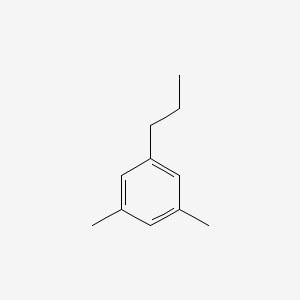
1,3-Dimethyl-5-propylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of benzene, where two methyl groups and one propyl group are substituted at the 1, 3, and 5 positions of the benzene ring, respectively . This compound is part of the alkylbenzene family and is known for its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-propylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This method involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to convert the acyl group to an alkane . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: The methyl and propyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a catalyst.
Common Reagents and Conditions
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used reagents for nitration.
Halogenation: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives such as 1,3-dimethyl-5-propyl-2-nitrobenzene.
Halogenation: Formation of halogenated derivatives like 1,3-dimethyl-5-propyl-2-chlorobenzene.
Oxidation: Formation of carboxylic acids such as 1,3-dimethyl-5-propylbenzoic acid.
科学的研究の応用
1,3-Dimethyl-5-propylbenzene has various applications in scientific research, including:
Biology: It serves as a reference compound in the study of metabolic pathways involving aromatic hydrocarbons.
作用機序
The mechanism of action of 1,3-dimethyl-5-propylbenzene in chemical reactions primarily involves electrophilic aromatic substitution. The alkyl groups on the benzene ring activate the ring towards electrophilic attack by donating electron density through inductive and hyperconjugation effects. This makes the aromatic ring more susceptible to electrophiles, leading to the formation of substituted benzene derivatives .
類似化合物との比較
Similar Compounds
1,3-Dimethylbenzene (m-xylene): Similar structure but lacks the propyl group.
1,3,5-Trimethylbenzene (mesitylene): Contains three methyl groups instead of two methyl and one propyl group.
1,2-Dimethyl-4-propylbenzene: Similar structure but with different positions of the substituents.
Uniqueness
1,3-Dimethyl-5-propylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and physical properties. The presence of both methyl and propyl groups provides a balance between steric hindrance and electronic effects, making it a valuable compound in various chemical reactions and industrial applications .
特性
CAS番号 |
3982-64-7 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
1,3-dimethyl-5-propylbenzene |
InChI |
InChI=1S/C11H16/c1-4-5-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3 |
InChIキー |
NBICXWXPZRNMPF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
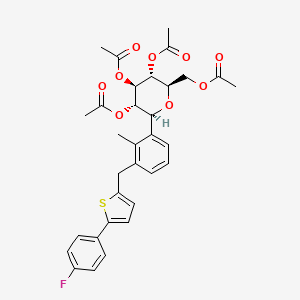
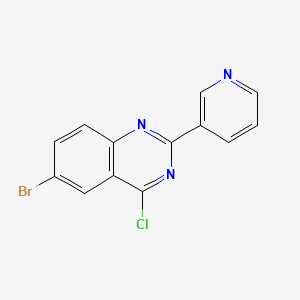
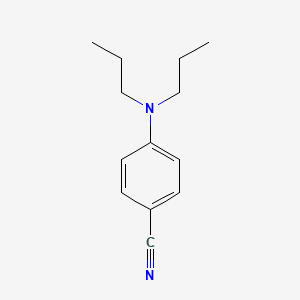
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
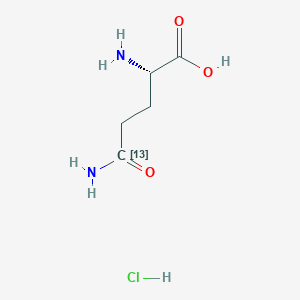
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
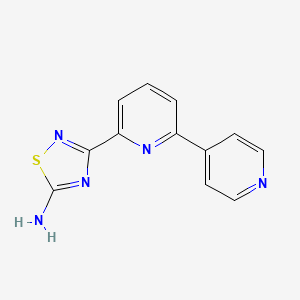
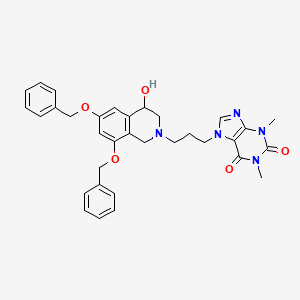
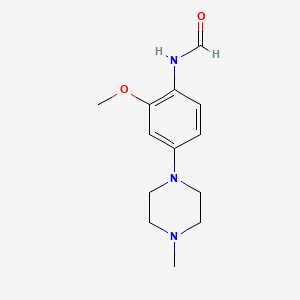
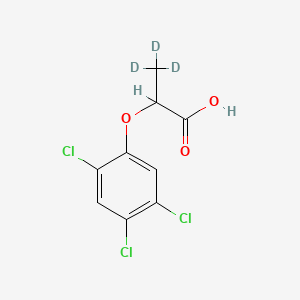
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
